REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[CH:14]1([C:17](=[N:25][O:26][CH2:27][C:28]2[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)[CH2:16][CH2:15]1>C(OCC)C>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([NH:6][C:7]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([CH2:27][O:26][N:25]=[C:17]([CH:14]2[CH2:16][CH2:15]2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[CH:29][CH:30]=1)=[O:8])=[O:5]
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N=C=O)C(=CC=C1)F
|
Name
|
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C1=CC=C(C=C1)Cl)=NOCC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at 0°-10° C. the formed precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with external cooling at 0°-10° C
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product obtained in a yield of 76.0 g
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica, chloroform being
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC(=O)NC2=CC=C(C=C2)CON=C(C2=CC=C(C=C2)Cl)C2CC2)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[CH:14]1([C:17](=[N:25][O:26][CH2:27][C:28]2[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)[CH2:16][CH2:15]1>C(OCC)C>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([NH:6][C:7]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([CH2:27][O:26][N:25]=[C:17]([CH:14]2[CH2:16][CH2:15]2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[CH:29][CH:30]=1)=[O:8])=[O:5]
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N=C=O)C(=CC=C1)F
|
Name
|
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C1=CC=C(C=C1)Cl)=NOCC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at 0°-10° C. the formed precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with external cooling at 0°-10° C
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product obtained in a yield of 76.0 g
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica, chloroform being
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC(=O)NC2=CC=C(C=C2)CON=C(C2=CC=C(C=C2)Cl)C2CC2)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |